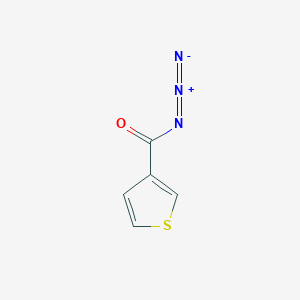
2,3-Dicyanobutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dicyanobutanedioic acid is an organic compound with the molecular formula C6H4N2O4 It is a dicarboxylic acid with two cyano groups attached to the second and third carbon atoms of the butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dicyanobutanedioic acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with cyanogen bromide in the presence of a base. The reaction proceeds as follows:
CH2(COOH)2+BrCN→NC-CH(CN)-CH(COOH)2+HBr
The reaction is typically carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dicyanobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives such as 2,3-dioxobutanedioic acid.
Reduction: Amino derivatives like 2,3-diaminobutanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dicyanobutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of polymers and resins due to its reactive cyano groups.
Wirkmechanismus
The mechanism of action of 2,3-Dicyanobutanedioic acid involves its ability to interact with various molecular targets through its cyano and carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Diaminobutanedioic acid: Contains amino groups instead of cyano groups.
2,3-Dioxobutanedioic acid: Contains oxo groups instead of cyano groups.
Uniqueness
2,3-Dicyanobutanedioic acid is unique due to its cyano groups, which impart distinct reactivity compared to similar compounds. The presence of cyano groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58160-39-7 |
|---|---|
Molekularformel |
C6H4N2O4 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
2,3-dicyanobutanedioic acid |
InChI |
InChI=1S/C6H4N2O4/c7-1-3(5(9)10)4(2-8)6(11)12/h3-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
STBYQFBPIUASJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(C#N)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
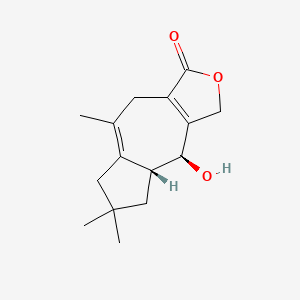
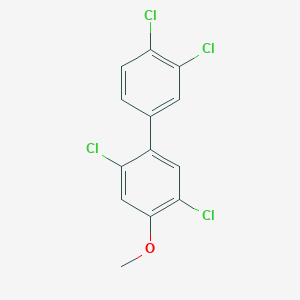

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
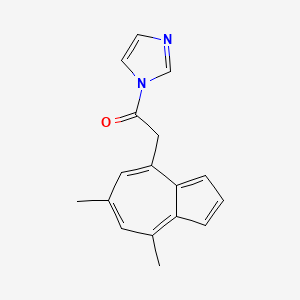
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
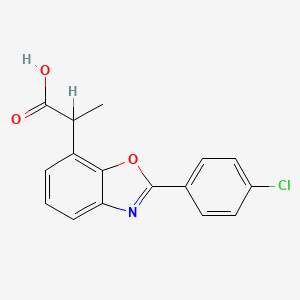
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)

